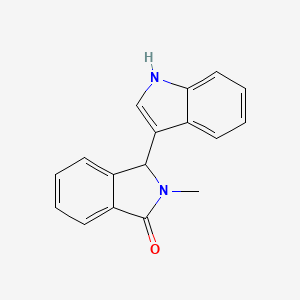
2-chloro-N-phenylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-phenylpyridin-4-amine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of an aniline group at the 4-position and a chlorine atom at the 6-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-phenylpyridin-4-amine typically involves the reaction of 4-chloropyridine with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chlorine atom in 4-chloropyridine is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
化学反应分析
Types of Reactions: 2-chloro-N-phenylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
2-chloro-N-phenylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: The compound finds applications in the production of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 2-chloro-N-phenylpyridin-4-amine depends on its specific application. In biochemical contexts, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. The aniline group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved.
相似化合物的比较
2-Chloropyridine: Another chloropyridine derivative with a chlorine atom at the 2-position.
3-Chloropyridine: Chloropyridine with a chlorine atom at the 3-position.
4-Chloropyridine: Chloropyridine with a chlorine atom at the 4-position.
4-Anilinylpyridine: Pyridine with an aniline group at the 4-position but without the chlorine atom.
Uniqueness: 2-chloro-N-phenylpyridin-4-amine is unique due to the presence of both the aniline group and the chlorine atom on the pyridine ring This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its analogs
属性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC 名称 |
2-chloro-N-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H9ClN2/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H,(H,13,14) |
InChI 键 |
FNEMOPULEWYPMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC(=NC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B8466083.png)




![6-(2-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B8466119.png)


![1-(8-aminooctyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8466141.png)



